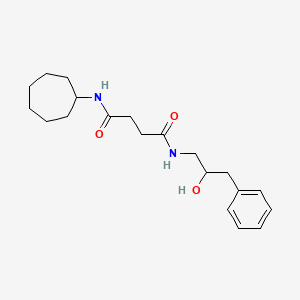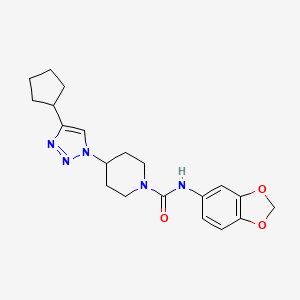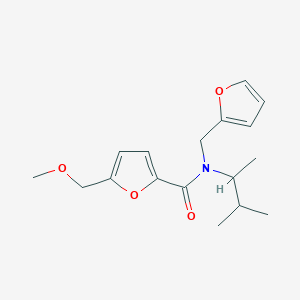acetic acid](/img/structure/B5903841.png)
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid, also known as FLUPP or FIPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid is not fully understood, but it is believed to act through multiple pathways. [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been shown to modulate the activity of various receptors, including dopamine and serotonin receptors. It also has antioxidant properties and can reduce oxidative stress in cells. [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid may also affect the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been found to have various biochemical and physiological effects in animal models and cell cultures. It can improve memory and learning in animal models of Alzheimer's disease. It can also reduce inflammation and oxidative stress in cells. In cancer research, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid. One area of interest is the development of new drugs based on the structure of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid. Another area of research is the investigation of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid's potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid and its effects on various cellular pathways.
合成法
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid can be synthesized through a multistep process involving the reaction of 4-isopropoxyphenylacetic acid with 2-fluorophenol, followed by the reaction with piperidine. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
[4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been found to inhibit the growth of cancer cells and induce apoptosis. In drug development, [4-(2-fluorophenoxy)piperidin-1-yl](4-isopropoxyphenyl)acetic acid has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2-[4-(2-fluorophenoxy)piperidin-1-yl]-2-(4-propan-2-yloxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c1-15(2)27-17-9-7-16(8-10-17)21(22(25)26)24-13-11-18(12-14-24)28-20-6-4-3-5-19(20)23/h3-10,15,18,21H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVDTLOAYEFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)O)N2CCC(CC2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B5903774.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)


![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(3-methylpyrazin-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5903801.png)
![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)
![2-{4-[3-(acetylamino)phenyl]-3,5-dimethyl-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903810.png)
![(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5903812.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5903816.png)
![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)